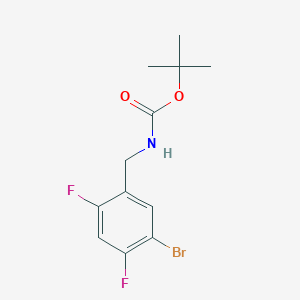

tert-Butyl 5-bromo-2,4-difluorobenzylcarbamate

Description

tert-Butyl 5-bromo-2,4-difluorobenzylcarbamate (Molecular Formula: C₁₂H₁₄BrF₂NO₂; Molecular Weight: 322.15 g/mol) is a carbamate derivative featuring a benzyl group substituted with bromine and fluorine atoms at the 5-, 2-, and 4-positions, respectively, and a tert-butyl carbamate group . Its synthesis involves multi-step reactions, including halogenation and carbamate formation under controlled conditions .

Properties

Molecular Formula |

C12H14BrF2NO2 |

|---|---|

Molecular Weight |

322.15 g/mol |

IUPAC Name |

tert-butyl N-[(5-bromo-2,4-difluorophenyl)methyl]carbamate |

InChI |

InChI=1S/C12H14BrF2NO2/c1-12(2,3)18-11(17)16-6-7-4-8(13)10(15)5-9(7)14/h4-5H,6H2,1-3H3,(H,16,17) |

InChI Key |

PHTFICVLOIPQQD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=C(C=C1F)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-bromo-2,4-difluorobenzylcarbamate typically involves the reaction of tert-butyl bromide with 2,4-difluorobenzylcarbamate. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the benzene ring. Common reagents used in this synthesis include tert-butyl bromide and a suitable base to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 5-bromo-2,4-difluorobenzylcarbamate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other substituents.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzylcarbamates, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

tert-Butyl 5-bromo-2,4-difluorobenzylcarbamate has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Drug Discovery: The compound is used in the development of pharmaceuticals, particularly as a building block for potential drug candidates.

Chemical Biology: It is employed in studies involving enzyme inhibition and protein modification.

Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of tert-Butyl 5-bromo-2,4-difluorobenzylcarbamate involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in hydrogen bonding and halogen bonding, influencing the compound’s reactivity and binding affinity. The tert-butyl group provides steric hindrance, affecting the compound’s overall conformation and interaction with biological targets .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Halogen Effects : Bromine at position 5 (vs. chlorine or fluorine) increases steric bulk and lipophilicity, enhancing interactions with hydrophobic enzyme pockets .

- Substituent Positioning : Fluorine at 2- and 4-positions (vs. 3- or 5-) optimizes electronic effects, influencing nucleophilic substitution rates .

- Functional Groups : The tert-butyl carbamate moiety improves metabolic stability compared to methyl or phenyl carbamates .

Thiazole and Pyridine Derivatives

Table 2: Heterocyclic Analogues

| Compound Name | Core Structure | Key Features | Biological Activity |

|---|---|---|---|

| tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate | Thiazole ring | Br (4-), formyl (5-) | Antiviral activity; reactive aldehyde group |

| tert-Butyl (5-bromo-2-(trifluoromethyl)pyridin-4-yl)carbamate | Pyridine ring | Br (5-), CF₃ (2-) | High enzyme inhibition (kinase targets) |

Key Observations :

- Heterocyclic Cores : Thiazole and pyridine derivatives exhibit distinct target selectivity compared to benzylcarbamates. For example, thiazole derivatives show antiviral activity due to their planar structure , while pyridine-based compounds inhibit kinases via π-π stacking .

- Electron-Withdrawing Groups : Trifluoromethyl groups (e.g., in pyridine derivatives) enhance electron-deficient character, favoring interactions with positively charged enzyme residues .

Substituent-Driven Reactivity and Bioactivity

- Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability improve binding to aromatic residues in proteins (e.g., tryptophan), as seen in this compound’s higher anticancer activity compared to its chloro analogue .

- Fluorine vs. Methoxy : Fluorine’s electronegativity increases metabolic stability, whereas methoxy groups (e.g., in tert-butyl (4-bromo-5-fluoro-2-methoxyphenyl)carbamate) introduce steric hindrance, reducing reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.